molecular formula C8H11NO3 B2370224 8-Oxa-2-azaspiro[4.5]decane-3,4-dione CAS No. 1909326-67-5

8-Oxa-2-azaspiro[4.5]decane-3,4-dione

Cat. No.: B2370224
CAS No.: 1909326-67-5
M. Wt: 169.18
InChI Key: QVLQURKZOFQCSC-UHFFFAOYSA-N
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Description

8-Oxa-2-azaspiro[45]decane-3,4-dione is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-oxa-2-azaspiro[4.5]decane-3,4-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure. The process involves multiple steps, including nucleophilic substitution and cyclization reactions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound can be scaled up using commercially available reagents and optimized reaction conditions . The key to successful industrial production lies in the efficient and cost-effective synthesis of the starting materials and the optimization of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-2-azaspiro[4.5]decane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxa-2-azaspiro[4.5]decane-3,4-dione stands out due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This unique arrangement provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-6-7(11)9-5-8(6)1-3-12-4-2-8/h1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLQURKZOFQCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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